6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 691873-05-9) is a pyrazolo[1,5-a]pyrimidine derivative characterized by its chlorinated aryl substituents. Its molecular formula is C₁₈H₁₁Cl₃N₄, with a molecular weight of 389.67 g/mol . The compound features:
- A 4-chlorophenyl group at position 6 of the pyrazolo[1,5-a]pyrimidine core.
- A 3,4-dichlorophenyl group at position 2.
- An amine (-NH₂) at position 7.
967390) .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N4/c19-12-4-1-10(2-5-12)13-9-23-17-8-16(24-25(17)18(13)22)11-3-6-14(20)15(21)7-11/h1-9H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJFSSHBLRHKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=CC(=N3)C4=CC(=C(C=C4)Cl)Cl)N=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-chlorobenzaldehyde with 3,4-dichlorophenylhydrazine to form the corresponding hydrazone, which is then cyclized with a suitable pyrimidine precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Biological Activities
The compound has been studied for its potential therapeutic effects in various diseases. Key applications include:
Anticancer Activity
Research indicates that 6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including:
- Breast Cancer : In vitro studies demonstrated that the compound induces apoptosis in MCF-7 cells, a breast cancer cell line. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
- Lung Cancer : Another study reported that this compound inhibits the growth of A549 lung cancer cells by disrupting the cell cycle and promoting apoptosis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogens. In laboratory settings, it was effective against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
This suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
In preclinical models, this compound has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation .
Case Studies
Several case studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Steric Effects: The 3,4-dichlorophenyl group in the target compound introduces greater steric hindrance than monosubstituted phenyl groups (e.g., compound 1), which may affect binding to enzymatic pockets .
- Amine Modifications : N-substituted derivatives (e.g., compound 32 with a pyridinylmethyl group) show altered solubility and bioavailability compared to the primary amine in the target compound .
Core Heterocycle Modifications
Compounds with triazolo[1,5-a]pyrimidine or triazolopyrimidine cores exhibit distinct pharmacological profiles:
Key Observations :
- Triazolo vs. Pyrazolo Cores : Triazolo derivatives (e.g., compound 93) often show higher metabolic stability due to reduced susceptibility to oxidative degradation .
- Sulfur-Containing Substituents : Sulfanyl groups (e.g., compound in ) may improve solubility but reduce CNS penetration compared to chlorophenyl groups .
Biological Activity
6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C18H11Cl3N4
- Molecular Weight : 371.66 g/mol
- CAS Number : 522600-26-6
Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways:
- Antimicrobial Activity : It has shown potent antimicrobial effects against a range of pathogens. Studies report minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .
- Anticancer Properties : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 and HeLa cells, with IC50 values ranging from 1.48 to 6.38 μM. The mechanism involves cell cycle arrest at the G2/M phase, promoting apoptosis through the regulation of Bcl-2 and Bax expressions .
- Enzyme Inhibition : It acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values between 12.27–31.64 μM and 0.52–2.67 μM, respectively .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial properties of various pyrazole derivatives, including our target compound, demonstrating significant inhibition zones and minimal cytotoxicity towards human cells .
- Cancer Cell Line Studies : In vitro studies assessed the effects of the compound on multiple cancer cell lines, revealing substantial growth inhibition and apoptosis induction through specific molecular pathways .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 6-(4-chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including solvent selection (e.g., polar aprotic solvents like DMF), temperature modulation (e.g., reflux at 80–120°C), and catalyst use (e.g., palladium-based catalysts for cross-coupling steps). Cyclization of pyrazolo[1,5-a]pyrimidine precursors is critical, with intermediates purified via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements (>70%) are achieved by iterative adjustments to stoichiometry and reaction time .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substitution patterns and aryl group integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹).
- Melting Point Analysis : Consistency with literature values ensures purity (e.g., 260–265°C for crystalline intermediates) .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Thin-layer chromatography (TLC, silica gel plates) provides rapid qualitative checks. Impurity profiling (e.g., unreacted chlorophenyl precursors) requires LC-MS or preparative HPLC for isolation .
Advanced Research Questions
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?
- Methodological Answer :
- Functional Group Modification : Replace chlorine substituents with fluorine or methyl groups to evaluate steric/electronic effects on binding affinity.
- Enzymatic Assays : Use purified kinases (e.g., KDR kinase) or metabolic enzymes in vitro, measuring IC₅₀ values via fluorescence polarization or radiometric assays.
- Molecular Docking : Align derivatives with crystal structures of target enzymes (e.g., PDB entries) to predict binding modes and guide synthesis .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer : Crystallize the compound in a suitable solvent (e.g., ethanol/dichloromethane). SC-XRD at 298 K with Mo-Kα radiation (λ = 0.71073 Å) reveals bond lengths, angles, and intermolecular interactions (e.g., π-π stacking of aryl groups). Data refinement (e.g., SHELX suite) confirms deviations from ideal geometry, such as dihedral angles between chlorophenyl rings .
Q. What experimental designs are appropriate for evaluating this compound’s antitrypanosomal or antischistosomal activity?
- Methodological Answer :
- In Vitro Parasite Cultures : Treat Trypanosoma brucei or Schistosoma mansoni with serial dilutions (0.1–100 µM) and quantify viability via Alamar Blue assays.
- Selectivity Index (SI) : Compare cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays.
- Resistance Studies : Passage parasites under sublethal doses to identify mutations via whole-genome sequencing .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24–72 hrs).
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., Prism) to identify outliers or dose-response inconsistencies.
- Orthogonal Validation : Confirm hits with alternative assays (e.g., ATP depletion assays vs. flow cytometry for apoptosis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
